4-甲基-5-乙烯基噻唑

描述

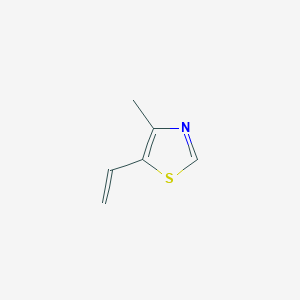

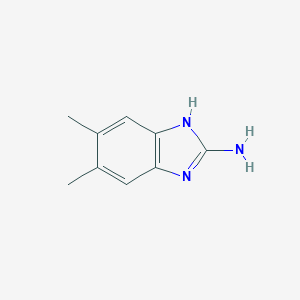

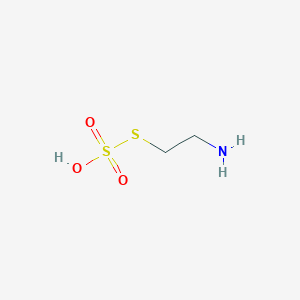

4-Methyl-5-vinylthiazole is a nitrogen and sulfur-containing heterocyclic compound. It is known for its presence in various natural sources such as garlic, pork, and mature whiskey. Additionally, it is a significant volatile compound in the floral scent of certain species within the Annonaceae and Araceae families, where it plays a crucial role in attracting scarab beetle pollinators .

科学研究应用

4-Methyl-5-vinylthiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s role in attracting pollinators makes it a subject of interest in ecological and evolutionary studies.

Medicine: Research is ongoing into its potential antimicrobial properties, which could lead to the development of new drugs.

Industry: It is used in the flavor and fragrance industry due to its distinct aroma, and in materials science for its potential use in corrosion inhibitors

作用机制

Target of Action

The primary targets of 4-Methyl-5-vinylthiazole are the olfactory receptors of scarab beetle pollinators . These beetles are attracted to the scent of this compound, which plays a crucial role in the reproductive success of several Neotropical plant taxa .

Mode of Action

4-Methyl-5-vinylthiazole interacts with the olfactory receptors of the scarab beetles, triggering a behavioral response that attracts them to the source of the scent . This interaction results in the beetles being drawn to the flowers that emit this compound, facilitating pollination .

Biochemical Pathways

The origin of 4-Methyl-5-vinylthiazole in plants might be associated with the metabolism of thiamine (vitamin B1) . The presence of this compound in unrelated lineages of angiosperms is either linked to selective expression of a plesiomorphic biosynthetic pathway or to parallel evolution .

Pharmacokinetics

As such, it’s likely to have high bioavailability in the environment where it can easily be detected by the olfactory receptors of the scarab beetles .

Result of Action

The molecular and cellular effects of 4-Methyl-5-vinylthiazole’s action primarily involve eliciting a behavioral response in scarab beetles . By attracting these beetles, the compound indirectly facilitates the pollination of the plants that produce it .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-5-vinylthiazole. For instance, the compound is released by night-blooming flowers that are thermogenic, releasing intense fragrances synchronized to pollinator activity . The amount of 4-Methyl-5-vinylthiazole emitted can be influenced by environmental conditions .

生化分析

Biochemical Properties

4-Methyl-5-vinylthiazole participates in biochemical reactions primarily due to its heterocyclic structure, which allows it to interact with various enzymes and proteins. It has been identified as a key component in the metabolism of thiamine (vitamin B1), suggesting its involvement in thiamine-related biochemical pathways

Cellular Effects

4-Methyl-5-vinylthiazole influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s presence in cells can lead to changes in the expression of certain genes, which in turn affects cellular functions. Additionally, its impact on cellular metabolism can alter the metabolic flux and levels of metabolites within the cell .

Dosage Effects in Animal Models

The effects of 4-Methyl-5-vinylthiazole vary with different dosages in animal models. At lower doses, the compound has been found to be safe and effective, while higher doses can lead to toxic or adverse effects. For example, in feed additives, the maximum safe use level for 4-Methyl-5-vinylthiazole is 0.5 mg/kg for certain animal species .

Metabolic Pathways

4-Methyl-5-vinylthiazole is involved in metabolic pathways related to thiamine metabolism. It interacts with enzymes and cofactors associated with these pathways, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Methyl-5-vinylthiazole is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments. The exact transport mechanisms and distribution patterns are still being studied .

准备方法

Synthetic Routes and Reaction Conditions

4-Methyl-5-vinylthiazole can be synthesized through various methods. One common approach involves the reaction of 4-methylthiazole with acetylene under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of 4-Methyl-5-vinylthiazole often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound, which is sensitive to light and temperature .

化学反应分析

Types of Reactions

4-Methyl-5-vinylthiazole undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Oxidized derivatives of 4-Methyl-5-vinylthiazole.

Reduction: Reduced forms of the compound, often leading to the formation of thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

相似化合物的比较

4-Methyl-5-vinylthiazole is unique due to its dual presence of nitrogen and sulfur in its heterocyclic structure. Similar compounds include:

4-Methylthiazole: Lacks the vinyl group, making it less reactive in certain chemical reactions.

2-Vinylpyrazine: Contains a pyrazine ring instead of a thiazole ring, leading to different chemical properties.

2,4,5-Trimethylthiazole: Has additional methyl groups, altering its reactivity and applications

These comparisons highlight the distinct chemical and biological properties of 4-Methyl-5-vinylthiazole, making it a valuable compound in various fields of research and industry.

属性

IUPAC Name |

5-ethenyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-3-6-5(2)7-4-8-6/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAMMXIRDIIGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061952 | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; nutty, cocoa-like odour | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.091-1.095 | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1759-28-0 | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 5-ethenyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-vinylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-5-VINYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G77935P78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-15 °C | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the unique interactions of 4-methyl-5-vinylthiazole with other molecules?

A1: 4-Methyl-5-vinylthiazole possesses a thiazole ring, a heterocyclic aromatic structure capable of various interactions. In chromatographic applications, the thiazole ring acts as an electron donor and forms donor-acceptor complexes with acceptor solutes. [, ] Additionally, the nitrogen atom within the thiazole ring can accept a proton, allowing for hydrogen bonding with other molecules, such as explosives. [] This characteristic differentiates it from conventional stationary phases like RP-8 and RP-18.

Q2: How does the structure of 4-methyl-5-vinylthiazole influence its properties?

A2: The π-electron conjugation extending from the thiazole ring through the vinyl group significantly impacts the methyl group's internal rotation barrier. [] This results in a relatively low barrier, suggesting that electrostatic effects stemming from the extended π-conjugated system play a crucial role.

Q3: How does 4-methyl-5-vinylthiazole contribute to the aroma profile of certain plants?

A3: 4-Methyl-5-vinylthiazole, alongside other volatile compounds like limonene and myrcene, contributes to the characteristic aroma of the trifoliate orange (Poncirus trifoliata) peel. [] This unique sulfur- and nitrogen-containing compound was identified for the first time as a contributing factor to citrus aroma.

Q4: What are the potential applications of 4-methyl-5-vinylthiazole in material science?

A4: 4-Methyl-5-vinylthiazole can be copolymerized with sulfur to form poly(S-MVT), a material with potential applications in lithium-sulfur batteries. [] The copolymer exhibits improved electronic properties compared to elemental sulfur, attributed to the protonated thiazole nitrogen atoms and meso/macroporous structure. This modification enhances battery performance, including cycling stability and rate capability.

Q5: What is the role of 4-methyl-5-vinylthiazole in thiamin biosynthesis?

A5: While 4-methyl-5-vinylthiazole is not a direct precursor in thiamin biosynthesis, its structural similarity to the thiazole precursor (cThz-P) is notable. Research suggests that the tropical arum lily, Caladium bicolor, utilizes a massively expressed THI4 enzyme to produce 4-methyl-5-vinylthiazole de novo, independent of thiamin metabolism. [] This finding highlights the compound's significance in plant metabolic pathways and potential for exploring alternative thiamin biosynthesis routes.

Q6: How does 4-methyl-5-vinylthiazole behave in chromatographic separation techniques?

A6: Poly(4-methyl-5-vinylthiazole) has proven effective as a stationary phase in separating fullerene compounds C60 and C70 in high-performance liquid chromatography (HPLC) under normal phase conditions. [] Compared to the commercial Diol-Phase, this stationary phase offers superior separation efficiency.

Q7: What are the safety considerations regarding the use of 4-methyl-5-vinylthiazole as a feed additive?

A7: The European Food Safety Authority (EFSA) has assessed the safety of 4-methyl-5-vinylthiazole as a sensory additive in animal feed. [] While generally safe for various species at specific concentrations, it is considered a skin, eye, and respiratory irritant and a potential dermal and respiratory sensitizer. Handling precautions are necessary to minimize risks.

Q8: What are the limitations of using 4-methyl-5-vinylthiazole in polymerization reactions?

A8: In the reversible addition-fragmentation chain transfer (RAFT) polymerization of isoprene, 4-methyl-5-vinylthiazole can act as a weak base. [] While not detrimental to the polymerization process, its presence can lead to a significant increase in isoprene conversion, requiring careful control of reaction conditions for optimal results.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin](/img/structure/B145725.png)

![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)